molecular formula C9H10N2O3 B13177694 2-(Ethylamino)-5-nitrobenzaldehyde

2-(Ethylamino)-5-nitrobenzaldehyde

Cat. No.: B13177694
M. Wt: 194.19 g/mol
InChI Key: NEAJDJOHJXDZFN-UHFFFAOYSA-N
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Description

2-(Ethylamino)-5-nitrobenzaldehyde (CAS 1865007-03-9) is a nitro-aromatic compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol . This chemical serves as a versatile synthetic intermediate and valuable building block in organic chemistry and pharmaceutical research. Its structure, featuring both an aldehyde and a nitro group on the benzene ring, along with an ethylamino side chain, makes it a candidate for the synthesis of more complex heterocyclic compounds and for use in Schiff base formation reactions. While specific biological data for this exact analog is limited in the retrieved sources, closely related compounds such as 2-Hydroxyl-5-Nitrobenzaldehyde have demonstrated significant potential in computational biological assessments. These studies suggest that the nitrobenzaldehyde scaffold can exhibit analeptic (central nervous system stimulant) activity, as evidenced by molecular docking studies showing strong binding affinity with receptor proteins . Researchers are directed to explore its potential applications in medicinal chemistry, particularly in developing novel pharmacologically active molecules. The compound requires careful handling and storage; it is recommended to be kept in a dark place under an inert atmosphere at room temperature, following the storage guidelines for its analog, 2-Amino-5-nitrobenzaldehyde . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-(ethylamino)-5-nitrobenzaldehyde

InChI

InChI=1S/C9H10N2O3/c1-2-10-9-4-3-8(11(13)14)5-7(9)6-12/h3-6,10H,2H2,1H3

InChI Key

NEAJDJOHJXDZFN-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1)[N+](=O)[O-])C=O

Origin of Product

United States

The Significance of Substituted Aryl Aldehydes in Organic Synthesis

Aryl aldehydes, which are aromatic rings bearing an aldehyde functional group, are foundational building blocks in organic chemistry. wisdomlib.org The introduction of various substituents onto the aromatic ring dramatically expands their utility, allowing for the synthesis of a vast array of complex molecules. wisdomlib.org These substituted aryl aldehydes are crucial intermediates in numerous synthetic pathways. wisdomlib.org

The Unique Synergistic Reactivity Imparted by Ethylamino and Nitro Functionalities

The chemical behavior of 2-(Ethylamino)-5-nitrobenzaldehyde is dictated by the interplay between the electron-donating ethylamino group and the potent electron-withdrawing nitro group. The ethylamino group, an activating group, increases the electron density of the aromatic ring, particularly at the ortho and para positions. Conversely, the nitro group, a strong deactivating group, significantly reduces the electron density of the ring.

This electronic push-pull system creates a unique reactivity profile. The aldehyde group's reactivity is modulated, and the aromatic ring becomes susceptible to specific types of chemical transformations. This synergistic effect is crucial for its application in various synthetic strategies, particularly in the construction of heterocyclic systems. For instance, the presence of these two groups in specific positions on the benzaldehyde (B42025) ring is instrumental in directing the course of cyclization reactions, leading to the formation of complex polycyclic structures.

Current Research Trajectories Involving 2 Ethylamino 5 Nitrobenzaldehyde

Direct Synthetic Routes from Precursors

Direct synthetic routes to this compound typically begin with commercially available substituted benzaldehydes. These methods involve the introduction of either the ethylamino or the nitro group onto a pre-existing benzaldehyde scaffold.

Amination Strategies for Nitrobenzaldehyde Scaffolds

One of the most direct and widely utilized methods for the synthesis of this compound is the nucleophilic aromatic substitution (SNAAr) of a suitable precursor, such as 2-chloro-5-nitrobenzaldehyde, with ethylamine. sigmaaldrich.comresearchgate.net In this reaction, the electron-withdrawing nature of the nitro group and the aldehyde group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloro group by ethylamine.

The reaction is typically carried out in a polar solvent, and the presence of a base may be used to neutralize the hydrogen chloride formed during the reaction. Microwave-assisted organic synthesis has been shown to be a particularly effective method for this transformation, often leading to high yields in significantly reduced reaction times. scispace.comfigshare.com For instance, the amination of the analogous 2-chloro-5-nitrobenzoic acid with various amines under microwave irradiation proceeds efficiently without a catalyst. scispace.comfigshare.com

Table 1: Amination of 2-Chloro-5-nitrobenzoic Acid with Various Amines (Analogous Reaction)

AmineReaction ConditionsYield (%)Reference
Aniline150 °C, 2 h, K2CO3, water85 researchgate.net
4-Methylaniline150 °C, 2 h, K2CO3, water92 researchgate.net
n-Butylamine120 °C, 30 min, microwave95 scispace.com
Benzylamine100 °C, 10 min, microwave98 scispace.com

Nitration Pathways of Ethylamino-substituted Benzaldehydes

An alternative approach involves the direct nitration of 2-(ethylamino)benzaldehyde (B1338528). This electrophilic aromatic substitution reaction introduces a nitro group onto the ethylamino-substituted benzene (B151609) ring. The directing effects of the substituents on the aromatic ring are crucial in determining the regioselectivity of this reaction. The ethylamino group is an activating, ortho- and para-directing group, while the aldehyde group is a deactivating, meta-directing group.

Due to these competing directing effects, the nitration of 2-(ethylamino)benzaldehyde is expected to yield a mixture of isomeric products, potentially including the desired 5-nitro isomer along with other isomers. The classical nitration of benzaldehyde itself predominantly yields the 3-nitrobenzaldehyde (B41214) isomer. psu.eduaidic.it However, the strong activating effect of the amino group would likely favor nitration at positions ortho and para to it. Therefore, careful control of reaction conditions and the use of specific nitrating agents would be necessary to achieve a high yield of the desired this compound. The separation of the resulting isomers can be challenging, making this route potentially less efficient than the amination of a pre-functionalized nitrobenzaldehyde. psu.edu

Reductive Amination Approaches Utilizing Nitro-Aldehyde Intermediates

Reductive amination represents another potential, albeit more complex, pathway to this compound. This strategy could theoretically proceed via two main variations. One approach involves the reductive amination of 2-nitrobenzaldehyde (B1664092) with ethylamine. This would form an intermediate imine, which would then need to be selectively reduced to the corresponding amine. A significant challenge in this route is the chemoselective reduction of the imine in the presence of the nitro group, as many common reducing agents would also reduce the nitro group. nih.govorganic-chemistry.org

A second variation could involve the reaction of a dinitro- or aminonitro- precursor. For example, the reductive amination of a suitable nitro-aminobenzaldehyde with acetaldehyde. The direct reductive coupling of nitro compounds with aldehydes and ketones to furnish secondary amines is a known transformation, and recent advances have seen the development of more selective catalysts for this purpose. nih.govresearchgate.net However, these one-pot procedures often require carefully optimized catalytic systems to avoid side reactions, such as the reduction of the aldehyde or the over-alkylation of the amine. researchgate.net

Regioselective and Chemoselective Synthetic Considerations

The successful synthesis of this compound heavily relies on controlling both regioselectivity and chemoselectivity.

Regioselectivity: In the context of the amination of 2-chloro-5-nitrobenzaldehyde, the regioselectivity is generally high, with the substitution occurring specifically at the carbon atom bearing the chlorine atom. This is due to the strong activation of this position by the para-nitro group and the ortho-aldehyde group. In the nitration of 2-(ethylamino)benzaldehyde, achieving high regioselectivity for the 5-position is a significant challenge due to the competing directing effects of the existing substituents, which could lead to a mixture of isomers.

Chemoselectivity: Chemoselectivity is a primary concern in the reductive amination pathway. The selective reduction of the imine intermediate without affecting the nitro group requires the use of specific reducing agents. Reagents such as sodium borohydride (B1222165) in the presence of certain additives or specific catalytic hydrogenation systems under controlled conditions might be employed to achieve this selectivity. The direct reductive amination of a nitro-aldehyde with an amine also presents a chemoselectivity challenge, as the catalyst must facilitate both the reduction of the nitro group to an amine and the subsequent reductive amination, while avoiding the reduction of the aldehyde functionality to an alcohol. researchgate.net

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yields

Optimizing reaction conditions and employing suitable catalyst systems are crucial for maximizing the yield and purity of this compound.

For the amination of 2-chloro-5-nitrobenzaldehyde, the use of microwave irradiation has been demonstrated to significantly enhance reaction rates and yields for analogous transformations. scispace.comfigshare.com This technique allows for rapid and uniform heating, often leading to cleaner reactions with fewer byproducts. The choice of solvent and base can also play a critical role. While some reactions proceed without a catalyst, the use of phase-transfer catalysts or metal-based catalysts can sometimes improve the efficiency of nucleophilic aromatic substitution reactions.

In the case of reductive amination, the development of selective catalysts is an active area of research. Heterogeneous catalysts, such as supported noble metal nanoparticles (e.g., Pd, Pt, Rh) or non-noble metal catalysts, are often employed. nih.govresearchgate.net The choice of catalyst, solvent, and hydrogen source (e.g., H2 gas, transfer hydrogenation reagents like formic acid) can be tailored to achieve the desired chemoselectivity for the reduction of the imine over the nitro group. The optimization of these parameters is essential for developing a viable and high-yielding reductive amination route.

Condensation Reactions of the Aldehyde Moiety

A hallmark reaction of aldehydes is their condensation with primary amines to form imines, also known as Schiff bases (compounds containing a C=N double bond). masterorganicchemistry.comorgoreview.com this compound readily reacts with various primary amines under acid catalysis to yield the corresponding N-substituted imines. masterorganicchemistry.comorgoreview.com The reaction with secondary amines is also possible and typically leads to the formation of enamines, though this is less common for aromatic aldehydes. libretexts.org

The general reaction involves the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. orgoreview.com The presence of the electron-withdrawing nitro group makes the aldehyde carbon more susceptible to attack by the amine nucleophile. ncert.nic.in

The formation of an imine from an aldehyde and a primary amine is a reversible, acid-catalyzed process. orgoreview.comjove.com The mechanism proceeds through several distinct steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This forms a zwitterionic tetrahedral intermediate. jove.comjove.com

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in a neutral intermediate known as a carbinolamine. orgoreview.comlibretexts.org

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst. This converts the hydroxyl group into a much better leaving group (H₂O). libretexts.orgjove.com

Elimination of Water: The lone pair on the nitrogen atom helps to expel the water molecule, leading to the formation of a resonance-stabilized cation known as an iminium ion. orgoreview.comlibretexts.org

Deprotonation: A base (such as a water molecule or another amine molecule) removes the proton from the nitrogen atom, yielding the neutral imine product and regenerating the acid catalyst. orgoreview.comlibretexts.org

The rate of Schiff base formation is governed by both steric and electronic factors. ncert.nic.inresearchgate.net

Electronic Effects: The reactivity of the aldehyde is enhanced by electron-withdrawing groups and diminished by electron-donating groups. ncert.nic.in In this compound, the powerful electron-withdrawing nitro group at the para-position strongly increases the electrophilicity of the carbonyl carbon, accelerating the initial nucleophilic attack by the amine. However, the ethylamino group at the ortho-position exerts an opposing, electron-donating effect via resonance, which deactivates the carbonyl group. Generally, the strong deactivating effect of the nitro group is expected to dominate, making the aldehyde more reactive than unsubstituted benzaldehyde. Studies on substituted benzaldehydes confirm that nitro-substituted variants are highly reactive in condensation reactions. researchgate.netresearchgate.net

Steric Effects: The ethylamino group, being in the ortho position relative to the aldehyde, introduces some steric hindrance. This bulkiness can impede the approach of the nucleophilic amine to the carbonyl carbon, potentially slowing the reaction rate. ncert.nic.innih.gov The extent of this steric effect depends on the size of the reacting amine. For smaller primary amines, the effect may be minimal, but for bulkier amines, it could significantly lower the reaction kinetics compared to a less hindered aldehyde like 4-nitrobenzaldehyde.

Table 1: Influence of Substituents on Benzaldehyde Reactivity in Condensation Reactions (Illustrative)
Benzaldehyde DerivativeSubstituent(s)Electronic Effect on AldehydeExpected Relative Reactivity
4-Nitrobenzaldehyde-NO₂ (para)Strongly Electron-WithdrawingHigh
4-Aminobenzaldehyde-NH₂ (para)Strongly Electron-DonatingLow
BenzaldehydeNoneNeutralModerate
2-Chlorobenzaldehyde-Cl (ortho)Weakly Electron-Withdrawing, Steric HindranceModerate to Low
This compound-NH(Et) (ortho), -NO₂ (para)Competing: Donating (-NHR) and Withdrawing (-NO₂)High (Dominated by -NO₂)

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde or ketone and an "active methylene" compound—a compound with a CH₂ group flanked by two electron-withdrawing groups (Z-CH₂-Z'). wikipedia.orgsigmaaldrich.com This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or an ammonium (B1175870) salt. wikipedia.orgresearchgate.net

The aldehyde group of this compound is an excellent candidate for the Knoevenagel condensation. The strong electron-withdrawing nitro group significantly activates the aldehyde, making it highly susceptible to nucleophilic attack by the carbanion generated from the active methylene compound. researchgate.netbanglajol.info

The mechanism involves the base-catalyzed deprotonation of the active methylene compound to form a resonance-stabilized carbanion (enolate). This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct typically undergoes spontaneous dehydration (elimination of water) to yield a stable, conjugated α,β-unsaturated product. wikipedia.orgorganic-chemistry.org

Table 2: Common Active Methylene Compounds for Knoevenagel Condensation
Active Methylene CompoundFormulaElectron-Withdrawing Groups (Z, Z')
Malononitrile (B47326)CH₂(CN)₂-CN, -CN
Ethyl CyanoacetateNCCH₂CO₂Et-CN, -CO₂Et
Diethyl MalonateCH₂(CO₂Et)₂-CO₂Et, -CO₂Et
Meldrum's AcidC₆H₈O₄Cyclic Diester
Malonic AcidCH₂(COOH)₂-COOH, -COOH

The reaction of this compound with a compound like malononitrile or ethyl cyanoacetate, in the presence of a catalyst like piperidine (B6355638) or urea (B33335), would be expected to proceed efficiently to form the corresponding 2-(2-(ethylamino)-5-nitrophenyl)ethene derivative. banglajol.infonih.gov

Formation of Schiff Bases with Primary and Secondary Amines

Reactions Involving the Ethylamino Group

The secondary amine functionality of the ethylamino group provides another center of reactivity in the molecule, primarily through the lone pair of electrons on the nitrogen atom. This allows for reactions such as N-alkylation and N-acylation. However, the nucleophilicity of this nitrogen is significantly reduced by the strong electron-withdrawing effect of the para-nitro group, which delocalizes the lone pair into the aromatic ring. nih.govrsc.org

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond by reacting the amine with an alkylating agent, such as an alkyl halide. For this compound, this would convert the secondary amine into a tertiary amine. Due to the reduced nucleophilicity caused by the nitro group, forcing conditions (e.g., a strong base like KOtBu and higher temperatures) may be required to achieve successful N-alkylation. nih.govacs.org The reaction of N-substituted nitroanilines with alcohols in the presence of a metal catalyst can also achieve N-alkylation. nih.govsciengine.com

N-Acylation: This is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. byjus.com Like N-alkylation, the N-acylation of the ethylamino group in this compound is expected to be more challenging than for an un-substituted N-ethylaniline. nih.gov The reduced nucleophilicity of the nitrogen atom makes the reaction slower. nih.govresearchgate.net However, under appropriate conditions, such as using a highly reactive acylating agent or a catalyst, the formation of the corresponding N-acetyl or N-benzoyl derivative is feasible. byjus.comyoutube.com

Cyclization Reactions Leading to Heterocyclic Systems

The strategic positioning of the aldehyde and ethylamino groups on the aromatic ring makes this compound a prime candidate for intramolecular cyclization reactions, as well as intermolecular condensations, leading to the formation of various heterocyclic structures. The reactivity is analogous to that of the related compound, 2-amino-5-nitrobenzaldehyde (B1606718), which readily undergoes reactions to form Schiff bases with primary amines—an important step in many cyclization pathways.

One common transformation involves the reaction of the aldehyde group with a suitable nucleophile, followed by cyclization involving the ethylamino group. For instance, condensation with active methylene compounds can lead to the formation of quinoline derivatives. The general scheme involves the initial formation of a Knoevenagel or similar condensation product, followed by an intramolecular cyclization and subsequent aromatization. The ethylamino group can act as the internal nucleophile, attacking an electrophilic center generated during the reaction sequence.

The presence of the nitro group significantly influences these reactions by modifying the electronic properties of the aromatic ring and the reactivity of the other functional groups.

Reactivity of the Nitro Group

The reduction of the nitro group to a primary amino group (-NH₂) is one of the most important transformations of this compound. This conversion creates a diamino-substituted benzene derivative, which is a versatile precursor for the synthesis of various heterocyclic compounds, such as benzodiazepines or quinoxalines.

Achieving selective reduction of the nitro group without affecting the aldehyde functionality can be challenging. However, several methods are effective for this purpose. niscpr.res.innumberanalytics.com The choice of reducing agent and reaction conditions is critical to ensure chemoselectivity. niscpr.res.inrsc.org

Commonly employed methods include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with hydrogen gas is a very efficient method. researchgate.net

Metal/Acid Systems: Reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), or stannous chloride (SnCl₂), are classic and effective choices for reducing aromatic nitro groups. researchgate.net

Transfer Hydrogenation: Using hydrazine (B178648) or ammonium formate (B1220265) in the presence of a catalyst like Pd/C can selectively reduce the nitro group under milder conditions. niscpr.res.in

Other Reagents: Systems like sodium dithionite (B78146) (Na₂S₂O₄) or sodium borohydride in the presence of a transition metal catalyst have also been used successfully. jsynthchem.com

The successful reduction yields 2-(ethylamino)-5-aminobenzaldehyde, a key intermediate for further synthetic elaborations.

Reducing System Typical Conditions Selectivity Notes
H₂/Pd-CMethanol or Ethanol solvent, room temperatureHighly efficient and clean, can sometimes affect other reducible groups if not controlled. researchgate.net
SnCl₂/HClEthanol or Ethyl Acetate solventA classic and reliable method, generally selective for the nitro group over aldehydes. researchgate.net
Fe/HCl or Fe/NH₄ClWater/Ethanol mixture, refluxInexpensive and effective, though workup can be more involved.
Na₂S₂O₄Water/Methanol mixtureA mild reducing agent often used when other functional groups are sensitive.
Hydrazine/CatalystZinc or Magnesium powderOffers rapid and selective reduction at room temperature. niscpr.res.in

This table presents common methods for the selective reduction of aromatic nitro groups applicable to this compound.

The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive and mesomeric effects. numberanalytics.comlibretexts.org

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma bond framework. This effect deactivates the entire aromatic ring towards electrophilic substitution.

Mesomeric Effect (-M): The nitro group can delocalize the pi-electrons of the benzene ring onto itself, as shown in its resonance structures. This effect withdraws electron density primarily from the ortho and para positions relative to the nitro group.

In this compound, the nitro group is para to the ethylamino group and meta to the aldehyde group. Its strong -M effect significantly reduces the electron-donating ability of the ethylamino group into the ring. Concurrently, its -I and -M effects increase the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. This electronic modulation is crucial for the reactivity patterns observed in cyclization and multi-component reactions.

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, are highly efficient in generating molecular complexity. organic-chemistry.org The aldehyde functionality of this compound makes it an ideal component for several well-known MCRs.

This compound can serve as the aldehyde component in both the Biginelli and Hantzsch reactions to produce highly functionalized heterocyclic scaffolds. nih.govresearchgate.net

Biginelli Reaction: This is a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea. researchgate.net When this compound is used, the reaction yields a dihydropyrimidinone (DHPM) or a dihydropyrimidinethione, bearing the 2-(ethylamino)-5-nitrophenyl substituent at the 4-position of the heterocyclic ring. These products are of significant interest in medicinal chemistry.

Hantzsch Dihydropyridine Synthesis: This reaction is similar to the Biginelli reaction but uses an ammonium salt (like ammonium acetate) or ammonia (B1221849) in place of urea. nih.govpsecommunity.org The reaction of this compound with two equivalents of a β-ketoester and ammonia leads to the formation of a 1,4-dihydropyridine (B1200194) (DHP) derivative. The resulting DHP will have the substituted phenyl ring at the 4-position, offering a scaffold for further chemical exploration.

Diversity-oriented synthesis (DOS) is a strategy that aims to create libraries of structurally diverse small molecules from a simple starting material. nih.govnih.gov this compound is an excellent building block for DOS due to its multiple, orthogonally reactive functional groups.

The molecule can be channeled into different reaction pathways to generate distinct molecular scaffolds:

Aldehyde-based reactions: Participation in MCRs like the Biginelli, Hantzsch, or Ugi reactions. organic-chemistry.orgnih.gov

Amino-group based reactions: Acylation, alkylation, or use in cyclization reactions (e.g., Pictet-Spengler type reactions after a suitable modification).

Nitro-group based transformations: Reduction of the nitro group to an amine opens up a new reactive site. The resulting diamine can undergo condensation with dicarbonyl compounds to form seven-membered rings (benzodiazepines) or other heterocyclic systems.

Aromatic ring functionalization: While deactivated by the nitro group, the aromatic ring can still participate in certain nucleophilic aromatic substitution reactions under specific conditions.

By systematically exploring the reactivity of each functional group, a single starting material, this compound, can give rise to a wide array of complex and diverse heterocyclic architectures, a key goal in modern drug discovery and chemical biology. rsc.orgcore.ac.uk

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethylamino 5 Nitrobenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 2-(Ethylamino)-5-nitrobenzaldehyde, both ¹H and ¹³C NMR would provide critical information about the chemical environment of each atom.

In a hypothetical ¹H NMR spectrum, the aromatic protons would appear as distinct signals in the downfield region, typically between 6.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring and the attached functional groups. The aldehyde proton would be the most downfield-shifted, likely appearing as a singlet above 9.5 ppm. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with their chemical shifts influenced by the neighboring amino group.

The ¹³C NMR spectrum of a related compound, a TEMPO derivative, shows characteristic peaks that can be used to infer the spectral properties of this compound. rsc.org The aldehydic carbon is expected to resonate at a very downfield position, around 190 ppm. The aromatic carbons would appear in the 110-150 ppm range, with their specific shifts dictated by the electronic effects of the amino, nitro, and aldehyde substituents. The carbons of the ethyl group would be found in the upfield region of the spectrum.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound Based on Analogous Structures

Carbon Atom Predicted Chemical Shift (ppm) Rationale
C=O (aldehyde)~193Highly deshielded due to the electronegativity of oxygen.
C-NH (aromatic)~138Influenced by the electron-donating amino group.
C-CHO (aromatic)~136Affected by the electron-withdrawing aldehyde group.
C-NO₂ (aromatic)~135Strongly deshielded by the nitro group.
Aromatic CH~129General range for substituted benzene (B151609) rings.
Aromatic CH~127General range for substituted benzene rings.
-CH₂- (ethyl)~45Adjacent to the nitrogen atom.
-CH₃ (ethyl)~15Typical for a terminal methyl group.

Note: These are predicted values based on data from related compounds and general NMR principles. Actual experimental values may vary.

2D-NMR Techniques for Elucidating Complex Structural Arrangements

To unambiguously assign the proton and carbon signals and to understand the connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For this compound, cross-peaks would be observed between the coupled aromatic protons, as well as between the methylene and methyl protons of the ethyl group. This would confirm their adjacent placement in the structure.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal by linking it to its attached proton(s). For instance, the methylene carbon signal would show a cross-peak with the methylene proton quartet.

Investigation of Diastereotopic Effects and Dynamic Processes

The methylene protons (-CH₂-) of the ethyl group in this compound are diastereotopic. This is because the molecule as a whole is planar and possesses a plane of symmetry that bisects the ethyl group, but the local environment of the two methylene protons is different due to hindered rotation around the C-N bond and the presence of the ortho-aldehyde group. masterorganicchemistry.commasterorganicchemistry.com As a result, these two protons are chemically non-equivalent and are expected to exhibit different chemical shifts in the ¹H NMR spectrum. masterorganicchemistry.com This would lead to a more complex splitting pattern than a simple quartet, often appearing as a multiplet. youtube.com

Furthermore, dynamic NMR studies at variable temperatures could provide insights into the rotational barriers around the C-N bond and the C-C bond connecting the aldehyde group to the aromatic ring. Changes in the line shapes of the NMR signals with temperature can be analyzed to determine the energetic parameters of these dynamic processes.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of their chemical bonds. These two techniques are often complementary. masterorganicchemistry.com

For this compound, the FT-IR and Raman spectra would be characterized by the vibrational modes of the aldehyde, nitro, and ethylamino groups, as well as the aromatic ring.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
N-H (amine)Stretching3300-3500MediumWeak
C-H (aromatic)Stretching3000-3100MediumStrong
C-H (aliphatic)Stretching2850-2960MediumMedium
C=O (aldehyde)Stretching1680-1700StrongMedium
C=C (aromatic)Stretching1450-1600Medium-StrongStrong
NO₂Asymmetric Stretching1500-1550StrongMedium
NO₂Symmetric Stretching1330-1370StrongStrong
C-N (amine)Stretching1250-1350MediumMedium

Note: These are predicted values based on data from related nitrobenzaldehydes and general spectroscopic correlations.

Hydrogen Bonding Networks and Intramolecular Interactions

The structure of this compound allows for the formation of an intramolecular hydrogen bond between the hydrogen atom of the amino group (N-H) and the oxygen atom of the ortho-aldehyde group (C=O). This interaction would likely result in a red shift (lowering of the wavenumber) of both the N-H and C=O stretching vibrations in the FT-IR spectrum compared to analogous compounds where this interaction is absent. The presence of such a hydrogen bond can be further investigated through theoretical calculations and by studying the effects of solvent polarity on the vibrational frequencies.

Tautomeric Equilibria Analysis through Vibrational Signatures

While less common for this class of compounds, the possibility of tautomerism could be explored. A potential tautomer could involve the transfer of the amino proton to the aldehyde oxygen, forming a quinoid-type structure with a C=N double bond and an O-H group. The presence of a tautomeric equilibrium would be indicated by the appearance of new vibrational bands corresponding to the O-H and C=N stretching modes, and a decrease in the intensity of the N-H and C=O bands. The relative intensities of these bands could be used to estimate the position of the tautomeric equilibrium. However, for aminobenzaldehydes, the amino-aldehyde form is generally the most stable.

Electronic Absorption (UV-Vis) and Circular Dichroism (CD) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π→π* and n→π* transitions. researchgate.net

The spectrum of related nitrobenzaldehydes shows weak transitions around 350 nm attributed to n→π* transitions of the nitro and aldehyde groups, a band of intermediate intensity around 300 nm from π→π* excitations within the benzene ring, and strong absorptions around 250 nm due to π→π* transitions involving the nitro group and the aromatic ring. researchgate.net The presence of the electron-donating ethylamino group in this compound is expected to cause a bathochromic (red) shift of these absorption bands due to the extension of the conjugated system.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. nih.govyoutube.com Since this compound is an achiral molecule, it will not exhibit a CD spectrum. However, if a chiral derivative were to be synthesized, for example, by introducing a chiral center in the ethylamino side chain or by forming a complex with a chiral host, the resulting species would be CD-active. The CD spectrum could then be used to determine the absolute configuration of the chiral center or to study the conformational preferences of the molecule in a chiral environment. rsc.orgnih.gov

Despite a comprehensive search for scientific literature and data, no specific experimental studies on the advanced spectroscopic characterization or X-ray crystallographic analysis of the chemical compound This compound could be located.

Information available in public databases is limited to computed properties and basic identifiers. There is a notable absence of published research detailing the electronic transitions, solvatochromic behavior, chiroptical properties, or solid-state structural analysis for this specific molecule.

While research exists for structurally related compounds, such as 2-hydroxy-5-nitrobenzaldehyde (B32719) and various other substituted nitrobenzaldehydes, the strict requirement to focus solely on this compound prevents the inclusion of this information.

Therefore, the generation of an article with the specified detailed outline and research findings for this compound is not possible at this time due to the lack of available scientific data.

Computational and Theoretical Investigations of 2 Ethylamino 5 Nitrobenzaldehyde

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a versatile tool for predicting molecular properties, including geometry and electronic characteristics.

Energy Minimization and Conformational Analysis

The structure of 2-(Ethylamino)-5-nitrobenzaldehyde features several rotatable bonds, primarily around the ethylamino and aldehyde functional groups. An energy minimization process, typically performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step in a computational study. nih.gov This process identifies the most stable conformation of the molecule, its ground state geometry, by finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

A conformational analysis would systematically explore the potential energy landscape by rotating the key dihedral angles. This would involve the C-N bond of the ethylamino group and the C-C bond connecting the aldehyde group to the benzene (B151609) ring. The results would likely reveal the preferred orientations of these substituents relative to the aromatic ring, influenced by a balance of steric hindrance and electronic effects such as intramolecular hydrogen bonding between the amino hydrogen and the aldehyde's oxygen atom.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Theoretical)

ParameterPredicted Value (Å or °)
C-N (ethylamino) bond length~1.37
C=O (aldehyde) bond length~1.22
N-O (nitro) bond lengths~1.23
C-C-N-C (dihedral angle)Varies with conformation
O=C-C-C (dihedral angle)Varies with conformation

Note: These are estimated values based on typical bond lengths and would require specific DFT calculations for confirmation.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. numberanalytics.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-donating ethylamino group and the aromatic ring. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group and the aldehyde functionality. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller HOMO-LUMO gap suggests higher reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 2: Theoretical Reactivity Descriptors for this compound

DescriptorFormulaPredicted Characteristics
Ionization Potential (I)I ≈ -EHOMOModerate; ability to lose an electron.
Electron Affinity (A)A ≈ -ELUMOHigh; propensity to accept an electron.
Electronegativity (χ)χ = (I + A) / 2High; strong electron-attracting nature.
Chemical Hardness (η)η = (I - A) / 2Low to moderate; indicating higher reactivity.
Global Softness (S)S = 1 / (2η)High; indicating higher reactivity.
Electrophilicity Index (ω)ω = χ² / (2η)High; indicating a strong electrophilic character.

Prediction of Spectroscopic Properties (NMR, UV-Vis) through Computational Methods

Computational methods can provide valuable predictions of spectroscopic data, aiding in the structural elucidation and characterization of compounds.

Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra. scielo.org.za The electronic transitions, particularly the HOMO to LUMO transition, would be of primary interest. For this compound, a significant absorption band in the visible or near-UV region is expected due to the intramolecular charge transfer from the electron-donating ethylamino group to the electron-withdrawing nitro and aldehyde groups. The solvent environment can also be modeled to predict solvatochromic shifts. ajchem-a.com

Gauge-Independent Atomic Orbital (GIAO) calculations are a standard approach for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). scielo.org.za The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure. The predicted ¹H NMR spectrum would show signals for the ethyl protons, aromatic protons, and the aldehyde proton, with their chemical shifts influenced by the electronic environment created by the substituents. Similarly, the ¹³C NMR spectrum would provide information on each carbon atom in the molecule.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by locating and characterizing transition states. For this compound, potential reactions for investigation could include electrophilic or nucleophilic aromatic substitution, or reactions involving the aldehyde or nitro groups.

For instance, the reduction of the nitro group to an amine is a common transformation. DFT calculations could model the reaction pathway, identifying the intermediates and the transition state structures. The activation energy barrier for each step could be calculated, providing insights into the reaction kinetics. Similarly, the mechanism of condensation reactions involving the aldehyde group could be explored. researchgate.net

Studies on Aromaticity and Substituent Effects

The aromaticity of the benzene ring in this compound is influenced by the attached substituents. Aromaticity can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

Role of 2 Ethylamino 5 Nitrobenzaldehyde in the Construction of Complex Organic Frameworks and Chemical Probes

Precursor for Advanced Ligand Synthesis in Coordination Chemistry

The presence of both an aldehyde and a secondary amine group makes 2-(Ethylamino)-5-nitrobenzaldehyde an ideal starting material for the synthesis of sophisticated ligands, particularly Schiff base ligands. Schiff bases, formed through the condensation reaction of an aldehyde or ketone with a primary amine, are a cornerstone of coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. ijtsrd.commdpi.com

The aldehyde functional group in this compound can readily react with various primary amines to yield a diverse library of Schiff base ligands. The ethylamino substituent can influence the electronic properties and steric environment of the resulting ligand, potentially fine-tuning the coordination properties of the metal complexes. The nitro group, being strongly electron-withdrawing, can also modulate the electron density on the aromatic ring and, consequently, the ligand's donor strength.

The general synthetic route to these Schiff base ligands is straightforward, often involving the refluxing of equimolar amounts of this compound and a suitable amine in a solvent like ethanol. ijtsrd.com The resulting ligands can then be used to chelate metal ions, leading to the formation of metal complexes with interesting magnetic, electronic, and catalytic properties. For instance, similar nitro-containing Schiff base ligands have been used to prepare complexes with various transition metals. hspublishing.org

Table 1: Potential Schiff Base Ligands Derived from this compound

Reactant AminePotential Ligand StructurePotential Metal Complex Applications
AnilineN-((2-(ethylamino)-5-nitrophenyl)methylene)anilineCatalysis, Magnetic Materials
Ethylenediamine (1:2 stoichiometry)N,N'-bis((2-(ethylamino)-5-nitrophenyl)methylene)ethane-1,2-diamineMolecular Recognition, Sensing
2-Aminophenol2-(((2-(ethylamino)-5-nitrophenyl)methylene)amino)phenolFluorescent Probes, Bioinorganic Chemistry

Building Block in the Development of Supramolecular Assemblies

Supramolecular chemistry focuses on the design and synthesis of large, well-organized molecular systems held together by non-covalent interactions. The structural features of this compound make it a promising candidate for the construction of various supramolecular assemblies, such as macrocycles. tcu.edu

The aldehyde group can participate in cyclization reactions, for example, through condensation with diamines or other bifunctional molecules, to form macrocyclic structures. The ethylamino and nitro groups can act as recognition sites for guest molecules or as handles for further functionalization, influencing the assembly and properties of the final supramolecular architecture. The synthesis of macrocycles often involves multi-step procedures and can be tailored to create host molecules with specific sizes and functionalities for applications in areas like molecular sensing and catalysis. nih.gov

Intermediate for the Synthesis of Chemical Sensors and Probes

The development of chemical sensors and fluorescent probes is a rapidly growing field, with applications ranging from environmental monitoring to medical diagnostics. The intrinsic properties of the this compound scaffold suggest its utility in this area.

The reaction of the aldehyde group with hydrazines or other suitable reagents can lead to the formation of hydrazones or other derivatives that may exhibit fluorescence. The electron-withdrawing nitro group and the electron-donating ethylamino group create a "push-pull" electronic system, which is a common feature in many fluorescent dyes. The fluorescence properties of such probes can be modulated by the binding of specific analytes, leading to a detectable signal. For instance, Schiff bases derived from similar aldehydes have been shown to act as fluorescent chemosensors for metal ions. mdpi.com

The synthesis of such probes would typically involve a condensation reaction between this compound and a suitable fluorogenic or chromogenic signaling unit. The resulting molecule's response to a target analyte would then be investigated using spectroscopic techniques.

Scaffold for High-Throughput Synthesis of Compound Libraries

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of diverse compounds, which can then be screened for biological activity. nih.govuniroma1.it The reactivity of this compound makes it an excellent scaffold for the construction of combinatorial libraries.

The aldehyde group can be readily converted into a wide range of other functional groups or used in multicomponent reactions to generate structural diversity. For example, a library of amides could be generated by oxidizing the aldehyde to a carboxylic acid, followed by coupling with a variety of amines. Alternatively, the aldehyde could be used in reactions like the Ugi or Passerini reactions to create complex, multi-substituted products in a single step.

The general approach for building a combinatorial library from this scaffold would involve a series of parallel reactions where this compound is reacted with a set of diverse building blocks. This would generate a library of related compounds that could be screened for desired properties, such as therapeutic activity. nih.gov

Table 2: Potential for Generating a Combinatorial Library from this compound

Reaction TypeBuilding BlocksResulting Compound Class
Reductive AminationVarious primary and secondary aminesSubstituted 2-(ethylamino)-5-nitrobenzylamines
Wittig ReactionVarious phosphonium (B103445) ylidesSubstituted 1-(ethylamino)-4-nitro-2-styrylbenzenes
Grignard ReactionVarious Grignard reagentsSubstituted (2-(ethylamino)-5-nitrophenyl)methanols

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advancements

The current body of public-domain research on 2-(Ethylamino)-5-nitrobenzaldehyde is sparse. Its existence is confirmed primarily through chemical supplier databases and computational entries in chemical libraries like PubChem. nih.gov The key available information is its basic physicochemical properties derived from computational methods. There is a clear lack of published, peer-reviewed research detailing its synthesis, characterization, and reactivity. Methodological advancements in the synthesis of related nitro- and amino-benzaldehydes provide a solid foundation for developing reliable synthetic protocols for this specific compound.

Identification of Unexplored Reaction Pathways and Synthetic Challenges

The primary unexplored area is the experimental validation of synthetic routes to this compound. While plausible methods can be proposed, challenges may arise in achieving regioselectivity and optimizing reaction conditions to maximize yield and purity. A systematic investigation into the N-alkylation of 2-amino-5-nitrobenzaldehyde (B1606718) versus the nucleophilic aromatic substitution on a 2-halo-5-nitrobenzaldehyde precursor is warranted. Furthermore, the reactivity of the compound itself is largely uncharted territory. Exploring its behavior in various named reactions and its potential for forming novel heterocyclic systems are significant open avenues for research.

Perspectives on the Design of Novel Derivatives with Tunable Properties

The structure of this compound offers multiple handles for chemical modification, allowing for the design of novel derivatives with tailored properties.

Modification of the ethylamino group by introducing different alkyl or aryl substituents could modulate the compound's electronic properties and solubility.

Reactions at the aldehyde group can lead to a wide array of derivatives, such as Schiff bases, oximes, and hydrazones, which could be investigated for their coordination chemistry or material properties.

Transformation of the nitro group into an amino group would provide a precursor for a different class of derivatives, including diamino compounds that can be used in polymerization or in the synthesis of complex macrocycles.

Potential for Catalytic and Material Science Applications (Non-Biological)

Drawing parallels from related nitroaromatic compounds, derivatives of this compound hold potential in non-biological applications:

Catalysis: Schiff base derivatives formed from this compound could act as ligands for transition metal catalysts. The electronic properties of the ligand could be fine-tuned by the substituents on the aromatic ring, potentially influencing the catalytic activity and selectivity in various organic transformations.

Material Science: The compound could serve as a precursor for novel organic materials. For example, polymers incorporating this moiety might exhibit interesting optical or electronic properties. Its derivatives could also be explored as components of nonlinear optical (NLO) materials or as building blocks for functional dyes and pigments. The reactivity of the aldehyde and amino groups makes it a candidate for incorporation into more complex architectures like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs).

Q & A

Q. What are the standard synthetic routes for preparing 2-(Ethylamino)-5-nitrobenzaldehyde, and what experimental parameters are critical for yield optimization?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, nitrobenzaldehyde derivatives are often functionalized by introducing ethylamino groups via reductive amination or direct alkylation under inert conditions. Key parameters include temperature control (40–60°C for amination), solvent selection (e.g., DMF or THF for solubility), and catalyst use (e.g., palladium for nitro reduction). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .

Q. What spectroscopic methods are most effective for characterizing this compound, and how are conflicting spectral data resolved?

  • NMR : ¹H and ¹³C NMR confirm the ethylamino and nitro group positions. Aromatic protons appear as doublets (δ 8.2–8.5 ppm), while the aldehyde proton resonates near δ 10.1 ppm.
  • FT-IR : Strong peaks at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch).
  • X-ray crystallography (if crystalline): Resolves ambiguities in stereochemistry or substituent orientation . Conflicting data (e.g., unexpected splitting in NMR) can be addressed by repeating measurements in deuterated DMSO or using 2D-COSY to assign coupling interactions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to minimize inhalation risks.
  • Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent aldehyde oxidation.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s reactivity in novel synthetic pathways?

Density Functional Theory (DFT) calculations predict electron density distribution, identifying reactive sites (e.g., nitro group as an electron sink). Molecular dynamics simulations assess solvent effects on reaction kinetics. For instance, polar aprotic solvents like DMF stabilize transition states in SNAr reactions, improving nitro displacement efficiency .

Q. What strategies mitigate instability of this compound during long-term storage or under experimental conditions?

  • Light Sensitivity : Store in amber vials to prevent photodegradation.
  • Thermal Decomposition : Avoid temperatures >50°C. Thermogravimetric analysis (TGA) can identify safe storage thresholds.
  • Hydrolysis : Use anhydrous solvents and molecular sieves in reactions involving aqueous media .

Q. How do substituent effects influence the compound’s application in catalysis or as a ligand in coordination chemistry?

The nitro group enhances electrophilicity, making the compound a candidate for Lewis acid catalysis (e.g., in Friedel-Crafts reactions). The ethylamino group can act as a weak base or coordinate to metals (e.g., Cu²⁺ or Pd⁰). UV-Vis titration with metal salts (e.g., Cu(NO₃)₂) quantifies binding constants .

Q. What advanced analytical techniques resolve discrepancies in quantifying this compound in complex mixtures?

  • HPLC-MS : Pair reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with high-resolution MS to distinguish the compound from structurally similar byproducts.
  • GC-MS : Derivatize the aldehyde group (e.g., via hydrazone formation) for volatile analysis. Cross-validation with NMR or IR ensures accuracy when impurities co-elute .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.